molecular formula C18H30O B1593224 4-(3,5,7-Trimethylnonyl)phenol CAS No. 210555-94-5

4-(3,5,7-Trimethylnonyl)phenol

Cat. No.: B1593224
CAS No.: 210555-94-5
M. Wt: 262.4 g/mol
InChI Key: ZLIZUPQZVMVLPA-UHFFFAOYSA-N
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Description

4-(3,5,7-Trimethylnonyl)phenol is an organic compound with the molecular formula C18H30O . It is a type of alkylphenol where the phenol group is substituted with a branched dodecyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications .

Mechanism of Action

Target of Action

Phenol, 4-dodecyl-, branched primarily targets cellular membranes and proteins. This compound interacts with the lipid bilayer of cell membranes, disrupting their integrity and function. The primary role of Phenol, 4-dodecyl-, branched in this context is to act as a surfactant, which can lead to cell lysis and death, particularly in microbial cells .

Mode of Action

Phenol, 4-dodecyl-, branched interacts with its targets by integrating into the lipid bilayer of cell membranes. This integration disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death. Additionally, Phenol, 4-dodecyl-, branched can denature proteins by breaking hydrogen bonds and hydrophobic interactions, further contributing to its antimicrobial effects .

Biochemical Pathways

Phenol, 4-dodecyl-, branched affects several biochemical pathways, primarily those involved in maintaining cell membrane integrity and protein function. By disrupting the lipid bilayer, it interferes with the electron transport chain and ATP synthesis, leading to energy depletion. The denaturation of proteins affects various enzymatic activities, hindering cellular metabolism and leading to cell death .

Pharmacokinetics

The pharmacokinetics of Phenol, 4-dodecyl-, branched involve its absorption, distribution, metabolism, and excretion (ADME). Upon application, it is absorbed through the skin or mucous membranes. It is then distributed throughout the body, primarily accumulating in fatty tissues due to its lipophilic nature. Metabolism occurs mainly in the liver, where it is broken down into less active metabolites. Excretion is primarily through the kidneys. The bioavailability of Phenol, 4-dodecyl-, branched is influenced by its lipophilicity, which facilitates its absorption and distribution .

Result of Action

The molecular and cellular effects of Phenol, 4-dodecyl-, branched include cell membrane disruption, protein denaturation, and inhibition of metabolic pathways. These actions result in the loss of cellular integrity, energy depletion, and ultimately cell death. In microbial cells, this leads to an effective antimicrobial action, making Phenol, 4-dodecyl-, branched a potent disinfectant .

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the action, efficacy, and stability of Phenol, 4-dodecyl-, branched For instance, higher temperatures can enhance its antimicrobial activity by increasing membrane fluidity and protein denaturation rates. The stability of Phenol, 4-dodecyl-, branched is generally high, but it can degrade under extreme pH conditions .

: DrugBank : NIST Chemistry WebBook

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3,5,7-Trimethylnonyl)phenol can be synthesized through the alkylation of phenol with branched dodecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions include a temperature range of 90°C and a reaction time of approximately 5 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves the alkylation of phenol with branched dodecene in the presence of a catalyst. The process is optimized to achieve high conversion rates and selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5,7-Trimethylnonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroxyl derivatives .

Comparison with Similar Compounds

Comparison: 4-(3,5,7-Trimethylnonyl)phenol is unique due to its branched dodecyl chain, which imparts distinct surfactant properties compared to its linear counterparts. This branching enhances its wetting and penetrating abilities, making it more effective in applications requiring surface activity .

Properties

IUPAC Name

4-(3,5,7-trimethylnonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZUPQZVMVLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 4-dodecyl-, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

210555-94-5
Record name Phenol, 4-dodecyl-, branched
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210555945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-dodecyl-, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name phenol, 4-dodecyl-, branched
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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